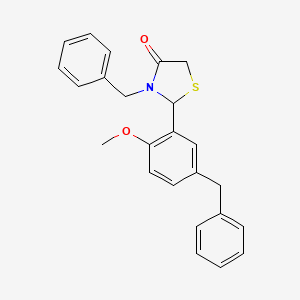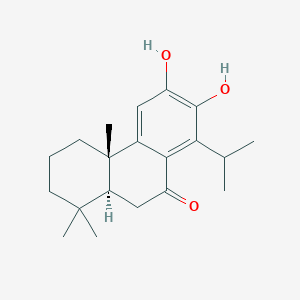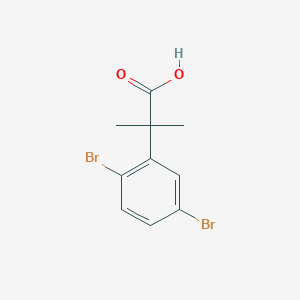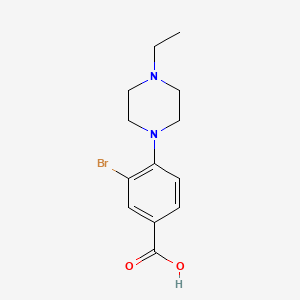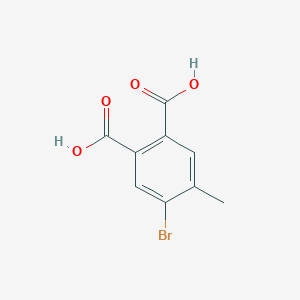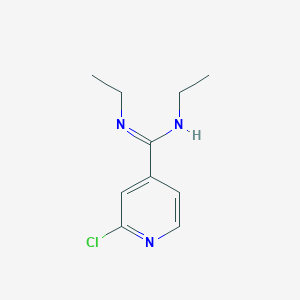
2-Chloro-N,N'-diethyl-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide is a chemical compound with a molecular formula of C10H15ClN2 It is a derivative of pyridinecarboximidamide, where the pyridine ring is substituted with a chlorine atom at the 2-position and diethyl groups at the nitrogen atoms
Preparation Methods
The synthesis of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidamide with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide can be compared with other similar compounds, such as:
2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine: This compound has a similar structure but differs in the position and nature of the substituents on the pyridine ring.
2-Chloro-N,N-diethylnicotinamide: Another related compound with a different functional group attached to the pyridine ring.
The uniqueness of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
87121-59-3 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-N,N'-diethylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H14ClN3/c1-3-12-10(13-4-2)8-5-6-14-9(11)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
PYWUHKPZQRJIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


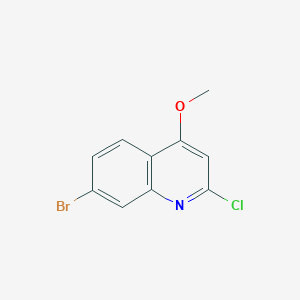
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
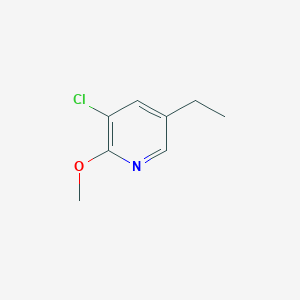
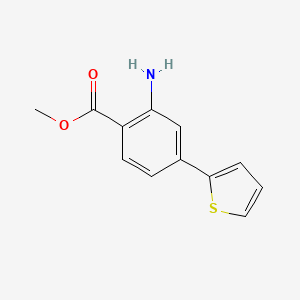
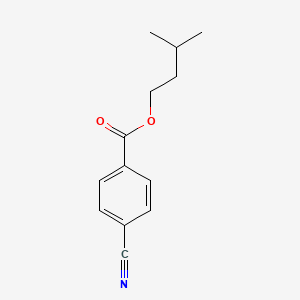
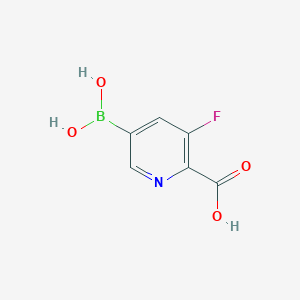
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
